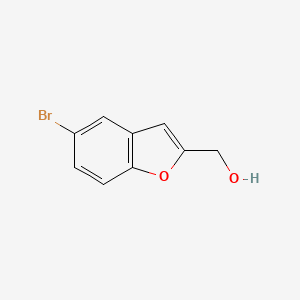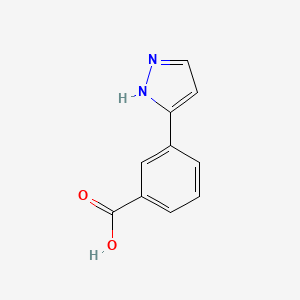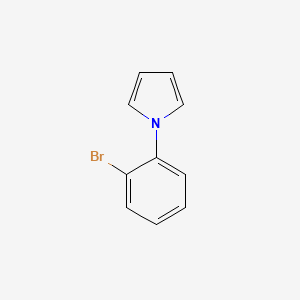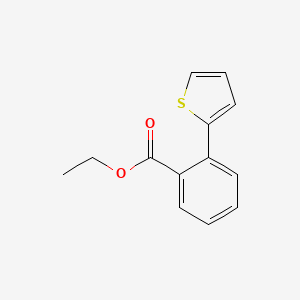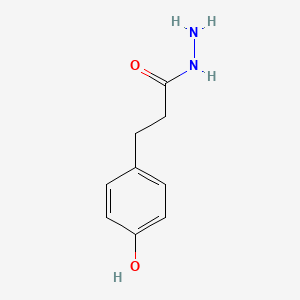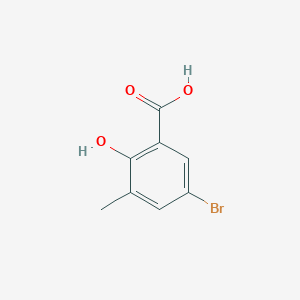
5-Bromo-2-hydroxy-3-methylbenzoic acid
Vue d'ensemble
Description
5-Bromo-2-hydroxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Aromatic Constituents in Antibiotics
5-Bromo-2-hydroxy-3-methylbenzoic acid plays a role in the synthesis of aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized on a preparative scale from readily available materials, indicating its importance in the field of antibiotic synthesis and pharmaceutical applications (Laak & Scharf, 1989).
Key Intermediate in Anti-Cancer Drug Synthesis
This chemical is also significant in the synthesis of anti-cancer drugs. A study describes the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, where 2-amino-5-methylbenzoic acid is a precursor (Cao Sheng-li, 2004).
Involvement in Electrophilic Substitution Reactions
The compound is used in electrophilic substitution reactions, as shown in a study involving 4-hydroxybenzo[b]thiophen and its derivatives. These reactions have broad implications in organic chemistry, impacting the synthesis of various compounds (Clarke, Scrowston, & Sutton, 1973).
Role in Synthesis of Bromophenol Derivatives
A study on the red alga Rhodomela confervoides highlighted the isolation of new bromophenol derivatives, including compounds structurally related to this compound. These derivatives have potential applications in the study of natural products and marine biology (Zhao et al., 2004).
Use in Bromination Reactions
The compound is also involved in bromination studies of various organic compounds, as shown in a study investigating the bromination of derivatives of resorcinol (Cannon et al., 1971).
Safety and Hazards
Mécanisme D'action
Target of Action
It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell growth regulation, and viral entry into host cells.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This reaction involves the formation of a carbocation at the benzylic position, which is resonance-stabilized .
Pharmacokinetics
Its water solubility, a key factor influencing bioavailability, is estimated to be 8189 mg/L at 25°C .
Action Environment
Factors such as temperature can influence the solubility of the compound, which in turn can affect its bioavailability and action .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-hydroxy-3-methylbenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The hydroxyl group in this compound allows it to form hydrogen bonds with active sites of enzymes, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. This compound can induce changes in the expression of genes related to antioxidant defenses and metabolic enzymes, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, the bromine atom in this compound can participate in halogen bonding, which can stabilize or destabilize enzyme-substrate complexes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects by modulating oxidative stress responses and enhancing antioxidant defenses. At high doses, it can become toxic, leading to adverse effects such as cellular damage and inflammation. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as peroxidases and reductases, which play roles in the breakdown and removal of reactive oxygen species. This compound can also affect the levels of key metabolites, influencing the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with enzymes and other biomolecules to modulate cellular processes .
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKOYICVWKQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377414 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36194-82-8 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

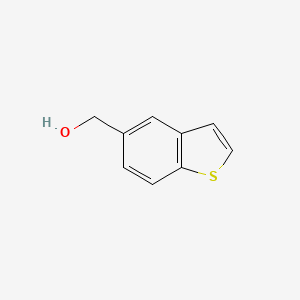
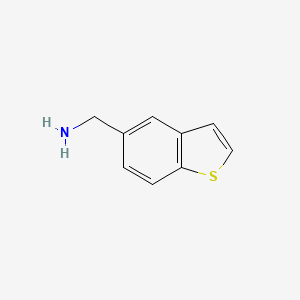
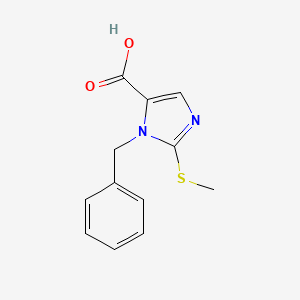


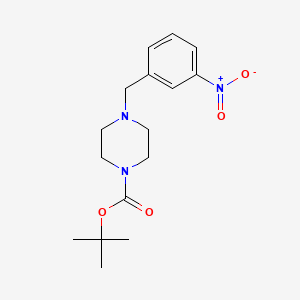
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
